1-(4'-Methoxy-biphenyl-4-yl)-ethanol
Description
1-(4'-Methoxy-biphenyl-4-yl)-ethanol is a biphenyl derivative featuring a hydroxyl (-OH) group at the 1-position of the ethanol moiety and a methoxy (-OCH₃) substituent at the 4'-position of the biphenyl system. Its molecular formula is C₁₅H₁₆O₂, with a molar mass of 228.29 g/mol. The compound’s structure combines the aromatic biphenyl core with polar functional groups, influencing its solubility, reactivity, and intermolecular interactions. It is synthetically accessible via acid-catalyzed reactions or reduction of corresponding ketones (e.g., 1-(4′-Methoxy-biphenyl-4-yl)ethanone) .
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H16O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-11,16H,1-2H3 |
InChI Key |
BTTLWVFRLWZIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact: The hydroxyl group in this compound enables hydrogen bonding, increasing its solubility in polar solvents compared to methyl- or ketone-substituted analogs .
- Substituent Effects : The methoxy group enhances electron-donating properties, influencing reactivity in electrophilic substitutions. Methyl substituents (e.g., in and ) reduce polarity and alter crystal packing .
- Positional Isomerism : Moving the hydroxyl group from the 1- to 2-position (as in ) reduces steric hindrance and may affect biological activity .
Stability and Decomposition
- Under UV irradiation, biphenyl alcohols like 1-(4-Isobutylphenyl)ethanol decompose into ketones and aldehydes (e.g., 4'-Isobutylacetophenone) . This suggests similar photolytic degradation pathways for this compound.
Spectroscopic Characterization
- NMR Analysis: The hydroxyl proton in this compound is expected to resonate at δ ~1.5–2.0 ppm (broad), distinct from ketone carbonyl signals (δ ~200–210 ppm in ¹³C NMR) .
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